(4-Pyridyl)acetone
Overview
Description
It is a yellow liquid with the molecular formula C8H9NO and a molar mass of 135.16 g/mol . This compound is slightly soluble in water and has a boiling point of approximately 143°C at 20 mmHg . (4-Pyridyl)acetone is primarily used as an intermediate in the synthesis of various pharmaceuticals, including the cardiotonic drug milrinone .
Mechanism of Action
Target of Action
(4-Pyridyl)acetone is a key intermediate for synthesizing the cardiac drug Milrinone . Milrinone is a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity . The primary target of this compound, therefore, is likely to be the phosphodiesterase enzyme, which plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological processes.
Mode of Action
While the exact mode of action of this compound is not explicitly mentioned in the search results, we can infer from its use in the synthesis of Milrinone that it may interact with its targets in a similar manner. Milrinone inhibits phosphodiesterase, preventing the breakdown of cAMP. This leads to increased levels of cAMP, enhancing the contractility of heart muscle cells and leading to vasodilation .
Biochemical Pathways
By inhibiting phosphodiesterase and increasing cAMP levels, it can enhance the contractility of heart muscle cells and cause vasodilation .
Result of Action
As a precursor in the synthesis of milrinone, it may contribute to the overall effects of this drug, which include increased cardiac contractility and vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-Pyridyl)acetone involves the reaction of 4-chloropyridine with an alcoholic solution of sodium alkoxide, followed by the dropwise addition of ethyl acetoacetate. The mixture is then subjected to condensation, hydrolysis, and decarboxylation to yield this compound . Another method involves the reaction of 4-methylpyridine with phenyl lithium and ethyl acetate .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: (4-Pyridyl)acetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine carboxylic acids.
Reduction: It can be reduced to form pyridine alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Various substituted pyridines.
Scientific Research Applications
(4-Pyridyl)acetone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of milrinone, a drug used to treat heart failure.
Comparison with Similar Compounds
4-Pyridylmethanol: Similar structure but with a hydroxyl group instead of a ketone.
4-Pyridylacetic acid: Contains a carboxylic acid group instead of a ketone.
4-Pyridylmethylamine: Contains an amine group instead of a ketone.
Uniqueness: (4-Pyridyl)acetone is unique due to its specific combination of a pyridine ring and an acetone moiety, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role in the synthesis of important pharmaceuticals like milrinone highlight its significance in both research and industry .
Properties
IUPAC Name |
1-pyridin-4-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRVKOYYFFNXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212325 | |
Record name | 4-Pyridinylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-16-1 | |
Record name | 4-Pyridylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6304-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6304-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-pyridyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PYRIDINYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ONM9F2AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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